molecular formula C6H8N2O B3148524 1-(1h-Pyrazol-1-yl)acetone CAS No. 64882-48-0

1-(1h-Pyrazol-1-yl)acetone

Cat. No.: B3148524
CAS No.: 64882-48-0
M. Wt: 124.14 g/mol
InChI Key: VEHXUIISDCBVKJ-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-yl)acetone is an organic compound characterized by a pyrazole ring attached to an acetone moiety. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. The molecular formula of this compound is C6H8N2O, and it is often used as an intermediate in the synthesis of more complex chemical entities .

Biochemical Analysis

Biochemical Properties

1-(1H-Pyrazol-1-yl)acetone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with enzymes involved in oxidative stress pathways. It has been observed to inhibit the activity of certain oxidoreductases, leading to a reduction in reactive oxygen species (ROS) levels. This interaction is crucial in protecting cells from oxidative damage and maintaining cellular homeostasis .

Additionally, this compound has been found to interact with proteins involved in signal transduction pathways. For example, it can bind to protein kinases, modulating their activity and affecting downstream signaling events. This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death .

In neuronal cells, this compound has been observed to enhance neurite outgrowth and promote neuronal differentiation. This effect is mediated through the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in neuronal development and plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, this compound can bind to the active site of certain enzymes, blocking their catalytic activity and preventing substrate conversion. This inhibition can lead to the accumulation of specific metabolites and alter cellular metabolism .

Another mechanism involves the modulation of gene expression. This compound can interact with transcription factors, influencing their binding to DNA and regulating the expression of target genes. This can result in changes in cellular processes, such as cell cycle progression, apoptosis, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more pronounced effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key pathways is the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of many xenobiotics. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules .

Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it can inhibit the activity of glycolytic enzymes, leading to a decrease in glycolytic flux and an increase in oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed that this compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in these organelles can influence their function and contribute to its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-1-yl)acetone can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction typically requires a catalyst, such as iodine, and is carried out under mild conditions to form the pyrazole ring . Another method involves the reaction of acetylenic ketones with hydrazine derivatives, resulting in the formation of pyrazoles .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-1-yl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(1H-Pyrazol-1-yl)acetone has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1H-Pyrazol-1-yl)acetone stands out due to its versatile reactivity and the ease with which it can be functionalized. Its structure allows for various modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development .

Properties

IUPAC Name

1-pyrazol-1-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHXUIISDCBVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64882-48-0
Record name 1-(1H-pyrazol-1-yl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1H-pyrazole (1.0 g, 15 mmol) was dissolved in chloroacetone (3.0 g, 32 mmol) and heated at 90° C. for 10 hr. Purification by silica gel column, elution with 1:1 hexanes:DCM afforded the title compound (700 mg): 1H NMR (400 MHz DMSO) delta 2.05 (s, 3H), 5.09 (s, 2H), 6.29 (t, J=2.0 Hz, 1H), 7.47 (dd, J=0.4, 1.6 Hz, 1H), 7.67 (dd, J=0.4, 2.0 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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